molecular formula C12H18O5S2 B8414268 2-(Bis-methylsulfanyl-methylene)-3-oxo-pentanedioic acid diethyl ester

2-(Bis-methylsulfanyl-methylene)-3-oxo-pentanedioic acid diethyl ester

Cat. No. B8414268
M. Wt: 306.4 g/mol
InChI Key: SYTYPOFTUVXXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bis-methylsulfanyl-methylene)-3-oxo-pentanedioic acid diethyl ester is a useful research compound. Its molecular formula is C12H18O5S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bis-methylsulfanyl-methylene)-3-oxo-pentanedioic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bis-methylsulfanyl-methylene)-3-oxo-pentanedioic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Bis-methylsulfanyl-methylene)-3-oxo-pentanedioic acid diethyl ester

Molecular Formula

C12H18O5S2

Molecular Weight

306.4 g/mol

IUPAC Name

diethyl 2-[bis(methylsulfanyl)methylidene]-3-oxopentanedioate

InChI

InChI=1S/C12H18O5S2/c1-5-16-9(14)7-8(13)10(11(15)17-6-2)12(18-3)19-4/h5-7H2,1-4H3

InChI Key

SYTYPOFTUVXXSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(=C(SC)SC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (34.15 g, 247 mmol) was slowly added to a solution of diethyl 1,3-acetone dicarboxylate (50 g, 247 mmol) in anhydrous DMSO (64 mL) at room temperature The reaction mixture was stirred for 30 minutes and was cooled to 5° C. Carbon disulfide (14.92 mL, 247 mmol) was added dropwise over 30 minutes at 5-10° C., followed by stirring at 0° C. for 1 h. Methyl iodide (30.8 mL, 494 mmol) was then added dropwise at 10° C. and the reaction mixture was stirred at this temperature for 1 h. After quenching the reaction with water, it was extracted with DCM. The combined organics extracts were dried (MgSO4) and concentrated under reduced pressure. Purification by silica gel (1:7 EtOAc/hexanes) gave 20.2 g (26%) of the title compound as a yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 4.18 (q, 2H), 4.08 (q, 2H), 3.71 (s, 2H), 2.45 (s, 6H), 1.23 (t, 3H), 1.18 (t, 3H). MS (ES) [m+H] calc'd for C11H8F4O3, 307; found 307.
Quantity
34.15 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
14.92 mL
Type
reactant
Reaction Step Two
Quantity
30.8 mL
Type
reactant
Reaction Step Three
Yield
26%

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